3-Butenoic acid

Description

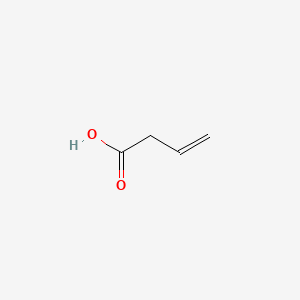

Structure

3D Structure

Properties

IUPAC Name |

but-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2H,1,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEOYINWKBTPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28391-17-5 | |

| Record name | 3-Butenoic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28391-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60211539 | |

| Record name | 3-Butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Vinylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-38-7, 28391-17-5 | |

| Record name | 3-Butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC43973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Butenoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butenoic acid, also known as vinylacetic acid, is a monounsaturated carboxylic acid with significant applications in organic synthesis and as a precursor in the development of various pharmaceuticals. Its dual functionality, comprising a terminal alkene and a carboxylic acid group, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.

Chemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1] It is fully miscible with water and soluble in many organic solvents.[1] The key chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | but-3-enoic acid | [2] |

| Synonyms | Vinylacetic acid, But-3-enoic acid, β-Butenoic acid | [2] |

| CAS Number | 625-38-7 | [2] |

| Molecular Formula | C4H6O2 | |

| Molecular Weight | 86.09 g/mol | |

| Melting Point | -39 °C | |

| Boiling Point | 163 °C | |

| Density | 1.013 g/mL at 25 °C | |

| pKa | 4.34 at 25 °C | |

| Solubility in Water | Fully miscible | |

| Refractive Index (n20/D) | 1.423 |

Chemical Structure

This compound is a four-carbon carboxylic acid with a double bond between the third and fourth carbon atoms (C3 and C4). The presence of the carboxyl group (-COOH) and the vinyl group (CH2=CH-) dictates its reactivity. The molecule does not possess a chiral center and therefore does not have stereoisomers. However, derivatives of this compound can be chiral depending on the substitution pattern.

Figure 1. Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound from Allyl Cyanide

A common laboratory-scale synthesis of this compound involves the hydrolysis of allyl cyanide. The following protocol is adapted from established literature procedures.

Materials:

-

Allyl cyanide (3-butenenitrile)

-

Concentrated hydrochloric acid (HCl)

-

Water (deionized)

-

Ether

-

Anhydrous magnesium sulfate (MgSO4)

-

500 mL round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser, combine 67 g (1.0 mol) of allyl cyanide and 120 mL of concentrated hydrochloric acid.

-

Gently heat the mixture. The reaction is exothermic and will begin to reflux.

-

After the initial vigorous reaction subsides (approximately 15-20 minutes), continue to heat the mixture under reflux for an additional 2 hours to ensure complete hydrolysis.

-

Allow the reaction mixture to cool to room temperature. A voluminous precipitate of ammonium chloride will be present.

-

Add 100 mL of water to the flask and transfer the contents to a separatory funnel.

-

Separate the upper organic layer (crude this compound).

-

Extract the aqueous layer twice with 50 mL portions of ether.

-

Combine the organic layer and the ether extracts.

-

Dry the combined organic phase over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the ether by simple distillation.

-

Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 69-70 °C at 1.6 kPa.

Figure 2. Experimental workflow for the synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the quantification of this compound in various matrices.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous solution of a weak acid (e.g., 0.05 M phosphoric acid or formic acid). A typical starting ratio would be 20:80 (v/v) acetonitrile:aqueous acid. The pH of the aqueous phase should be kept low (around 2.5-3.0) to ensure the carboxylic acid is in its protonated form.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used for structural confirmation.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.

¹H NMR (300 MHz, CDCl₃):

-

δ ~11.0-12.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

δ ~5.8-6.0 ppm (multiplet, 1H): Olefinic proton (-CH=CH₂).

-

δ ~5.1-5.3 ppm (multiplet, 2H): Terminal olefinic protons (=CH₂).

-

δ ~3.1-3.3 ppm (doublet of doublets, 2H): Methylene protons adjacent to the double bond (-CH₂-CH=).

¹³C NMR (75 MHz, CDCl₃):

-

δ ~178 ppm: Carboxylic acid carbon (-COOH).

-

δ ~130 ppm: Olefinic carbon (-CH=).

-

δ ~118 ppm: Terminal olefinic carbon (=CH₂).

-

δ ~40 ppm: Methylene carbon (-CH₂-).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid this compound directly onto the crystal.

-

Acquire the spectrum.

Characteristic Absorptions:

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often appearing as a broad trough due to hydrogen bonding.

-

~3080 cm⁻¹ (medium): =C-H stretch of the vinyl group.

-

~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.

-

~1645 cm⁻¹ (medium): C=C stretch of the alkene.

-

~1420 cm⁻¹ and ~920 cm⁻¹ (medium, broad): O-H bend of the carboxylic acid.

-

~1250 cm⁻¹ (medium): C-O stretch of the carboxylic acid.

Role in Drug Development and Signaling Pathways

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for a range of biological activities.

Notably, aryl butenoic acid derivatives have been synthesized and investigated as a new class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them an important target in cancer therapy. In these derivatives, the butenoic acid scaffold acts as a linker connecting a zinc-binding group to a capping group that interacts with the surface of the enzyme. While this compound itself is not the active inhibitor, its structural framework is essential for the design of these potent drug candidates.

The direct involvement of this compound in specific signaling pathways is not extensively documented. However, its derivatives, by inhibiting HDACs, can modulate numerous downstream pathways that are critical in cancer cell proliferation, differentiation, and apoptosis.

Conclusion

This compound is a fundamentally important molecule in organic chemistry with growing relevance in the field of drug development. Its well-defined chemical properties and versatile reactivity make it a key starting material for the synthesis of complex and biologically active molecules. The experimental protocols outlined in this guide provide a practical foundation for researchers and scientists working with this compound. Further exploration of its derivatives is likely to uncover new therapeutic applications, particularly in the realm of epigenetic modulation.

References

3-Butenoic Acid: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 625-38-7

Synonyms: Vinylacetic acid, But-3-enoic acid

This technical guide provides an in-depth overview of 3-Butenoic acid, a versatile four-carbon unsaturated carboxylic acid. It is a valuable building block in organic synthesis and holds significant potential in various research and development applications, including pharmaceuticals and advanced materials. This document outlines its chemical and physical properties, details common synthetic and analytical methods, and explores its applications, particularly in biosynthetic pathways relevant to drug development professionals.

Chemical and Physical Properties

This compound is a clear, light yellow liquid at room temperature.[1] Its key quantitative properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 625-38-7 | [2][3][4] |

| Molecular Formula | C₄H₆O₂ | [2] |

| Molecular Weight | 86.09 g/mol | |

| Melting Point | -39 °C (lit.) | |

| Boiling Point | 163 °C (lit.) | |

| Density | 1.013 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.423 (lit.) | |

| Solubility | Soluble in DMSO (100 mg/mL) |

Table 2: Spectroscopic and Analytical Data of this compound

| Data Type | Key Information | Reference |

| ¹H NMR | Data available in various solvents (e.g., CDCl₃) | |

| Infrared (IR) Spectroscopy | Vapor phase and other IR spectra available | |

| Mass Spectrometry (MS) | Electron ionization mass spectra available | |

| pKa | Digitized pKa data is available | |

| LogP | 0.640 |

Experimental Protocols

Chemical Synthesis: Hydrolysis of Allyl Cyanide

A common and practical method for the preparation of this compound is through the hydrolysis of allyl cyanide (3-butenenitrile).

Materials:

-

Allyl cyanide (67 g, 1 mole)

-

Concentrated hydrochloric acid (100 mL, ~1.2 moles)

-

Ether

-

Anhydrous magnesium sulfate

-

500-mL flask with reflux condenser

-

Heating mantle or small flame

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 500-mL flask equipped with a reflux condenser, combine 67 g of allyl cyanide and 100 mL of concentrated hydrochloric acid.

-

Gently heat the mixture while shaking. The reaction is exothermic and will begin after a few minutes, evidenced by the formation of a voluminous precipitate (ammonium chloride) and self-refluxing.

-

Once the initial vigorous reaction subsides (after about 15 minutes), remove the heat source.

-

Add 100 mL of water to the flask and transfer the contents to a separatory funnel.

-

Separate the upper layer, which contains the crude this compound.

-

Extract the lower aqueous layer with two 100-mL portions of ether.

-

Combine the initial organic layer with the ether extracts.

-

Dry the combined organic phase over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Distill the solution. First, remove the ether at atmospheric pressure. Then, reduce the pressure to distill the this compound, which is collected at approximately 70–72 °C under 9 mm Hg pressure. The typical yield of crude acid is 50–53 g.

Biosynthesis in Engineered Escherichia coli

A sustainable method for producing this compound involves a novel biosynthetic strategy utilizing the fatty acid biosynthesis (FASII) pathway in engineered E. coli.

Methodology Overview:

-

Strain Engineering: An E. coli strain (e.g., BL21) is genetically modified. Key modifications include:

-

Heterologous expression of a thioesterase gene from Bacteroides thetaiotaomicron (bTE). This enzyme specifically converts the FASII intermediate, butenoyl-acyl carrier protein (ACP), into this compound.

-

Deletion of the endogenous fadD gene, which encodes for an acyl-CoA synthetase. This deletion blocks the native fatty acid oxidation pathway, preventing the degradation of the produced this compound.

-

-

Fermentation:

-

The engineered E. coli strain is cultured in a suitable medium (e.g., M9 medium supplemented with glucose and tryptone).

-

For enhanced production, fed-batch fermentation can be employed, which has been shown to yield up to 4.0 g/L of this compound within 48 hours.

-

-

Pathway Optimization:

-

To further increase the yield, the enoyl-ACP reductase (FabI), an enzyme in the FASII pathway, can be partially inhibited. This can be achieved by the controlled addition of an inhibitor like triclosan to the culture medium. This partial inhibition leads to an accumulation of the butenoyl-ACP intermediate, making more substrate available for the bTE enzyme.

-

Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The concentration and purity of this compound can be effectively determined using a reverse-phase HPLC method.

Instrumentation and Conditions:

-

Column: Newcrom R1 or a similar C18 column.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier.

-

For standard UV detection, phosphoric acid is a suitable acidifier.

-

For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

-

-

Detector: UV detector or Mass Spectrometer.

-

Application: This method is versatile and can be scaled for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of various organic molecules. Its dual functionality, possessing both a carboxylic acid and a terminal alkene, allows for a wide range of chemical modifications.

-

Drug Intermediate: It is utilized as a starting material or key intermediate in the synthesis of more complex active pharmaceutical ingredients.

-

Synthesis of Heterocycles: It is used to synthesize bicyclic 3,6-dihydro-1,2-oxazines, which are reactive substrates in domino metathesis reactions.

-

Materials Science: this compound is employed in the synthesis of metal nanoparticles, where it can act as a reducing agent. It is also used in the preparation of specialized polymer coatings.

Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the chemical synthesis and a key biosynthetic pathway for producing this compound.

Caption: Chemical synthesis of this compound via hydrolysis of allyl cyanide.

Caption: Engineered biosynthetic pathway for this compound production in E. coli.

References

Spectroscopic Data of Vinylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for vinylacetic acid (also known as 3-butenoic acid), a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical sciences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for vinylacetic acid.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of vinylacetic acid exhibits characteristic signals for its vinyl and methylene protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

| Proton (Position) | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constants (J) / Hz |

| H (Carboxylic Acid) | ~11.0 - 12.0 | Singlet (broad) | - |

| H (C4) | 5.80 - 5.95 | Multiplet | - |

| H (C5 - trans to C3) | 5.15 - 5.25 | Doublet of triplets | J ≈ 17.1, 1.5 |

| H (C5 - cis to C3) | 5.05 - 5.15 | Doublet of triplets | J ≈ 10.2, 1.5 |

| H (C3) | 3.10 - 3.20 | Doublet | J ≈ 7.0 |

Note: Predicted data is presented. Experimental values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon (Position) | Chemical Shift (δ) / ppm |

| C1 (C=O) | ~178 |

| C4 (=CH) | ~132 |

| C5 (=CH₂) | ~118 |

| C3 (-CH₂-) | ~40 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of vinylacetic acid shows characteristic absorption bands for the carboxylic acid and vinyl groups.[1]

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |

| 1700-1725 | Strong | C=O stretch | Carboxylic Acid |

| 1640-1650 | Medium | C=C stretch | Alkene |

| 3010-3095 | Medium | =C-H stretch | Alkene |

| 910-990 | Strong | =C-H bend | Alkene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For vinylacetic acid (molar mass: 86.09 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key peaks. The fragmentation of carboxylic acids often involves the loss of water, the carboxyl group, or cleavage of the carbon chain.[2]

| m/z | Relative Intensity | Proposed Fragment |

| 86 | Moderate | [M]⁺ (Molecular Ion) |

| 68 | Moderate | [M - H₂O]⁺ |

| 45 | Strong | [COOH]⁺ |

| 41 | Strong | [C₃H₅]⁺ (Allyl Cation) |

| 39 | Moderate | [C₃H₃]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of vinylacetic acid is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.[3] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like vinylacetic acid, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[4]

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to obtain the final spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of vinylacetic acid, from sample preparation to data interpretation.

Caption: Workflow for the spectroscopic analysis of vinylacetic acid.

References

Theoretical Stability of 3-Butenoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the stability of 3-butenoic acid, also known as vinylacetic acid. The document focuses on the molecule's conformational landscape, isomerization pathways, and decomposition channels, presenting quantitative data from computational chemistry studies. Detailed methodologies for the cited theoretical experiments are provided to facilitate replication and further research.

Conformational Stability

The stability of this compound is intrinsically linked to its molecular conformation. Theoretical studies, primarily employing Density Functional Theory (DFT), have identified several low-energy conformers. The relative energies of these conformers determine their population distribution at a given temperature and influence the molecule's overall reactivity.

Computational Methodology for Conformational Analysis

The conformational landscape of this compound has been explored using quantum chemical calculations. A common and reliable method involves geometry optimization and frequency calculations using DFT with a reasonably large basis set.

Experimental Protocol:

-

Initial Structure Generation: A starting geometry of this compound is generated using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy structures. This can be achieved by rotating dihedral angles, such as the C-C-C-C, C-C-C=O, and C-C-O-H angles.

-

Geometry Optimization: Each potential conformer is then subjected to full geometry optimization without constraints. A widely used level of theory for this purpose is B3LYP with the 6-311++G(3df,3pd) basis set. This combination provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE).

-

Relative Energy Calculation: The total electronic energy, including the ZPVE correction, is calculated for each stable conformer. The relative energy of each conformer is then determined by taking the difference in energy with respect to the global minimum (the most stable conformer).

Conformational Analysis of this compound

Theoretical calculations have identified three principal low-energy conformers of this compound. These conformers differ primarily in the dihedral angles of the carboxylic acid group relative to the carbon backbone.

| Conformer ID | Dihedral Angles (C=C-C-C, C-C-C=O, C-C-O-H) | Relative Energy (kcal/mol) (ZPVE Corrected) |

| I (Global Minimum) | c, t, c (~0°, ~180°, ~0°) | 0.00 |

| II | g, t, c (~60°, ~180°, ~0°) | 0.44 |

| III | t, c, c (~180°, ~0°, ~0°) | 1.88 |

Table 1: Relative energies of the three lowest energy conformers of this compound calculated at the B3LYP/6-311++G(3df,3pd) level of theory. The conformer names are based on the dihedral angles where 'c' is cis, 't' is trans, and 'g' is gauche.

The small energy difference between the global minimum (Conformer I) and Conformer II suggests that both are significantly populated at room temperature. Conformer III, being higher in energy, will have a smaller but still potentially relevant population.

Isomerization to 2-Butenoic Acid

This compound can undergo isomerization to the more thermodynamically stable conjugated isomer, 2-butenoic acid (crotonic acid). This process is of significant interest as it represents a key pathway to a more stable molecular structure.

Theoretical Investigation of the Isomerization Pathway

The isomerization of this compound to 2-butenoic acid is believed to proceed through a transition state involving an intramolecular proton transfer. Computational studies are essential to elucidate the precise mechanism and energetics of this transformation.

Experimental Protocol (Theoretical):

-

Reactant and Product Optimization: The geometries of the most stable conformer of this compound and the most stable isomer of 2-butenoic acid (trans-crotonic acid) are optimized using a high level of theory, such as CBS-QB3 or G3 theory, which are known for their accuracy in predicting thermochemical data.

-

Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting the reactant and product. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be employed.

-

Transition State Verification: The located transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the transition state correctly connects the reactant and product minima.

-

Activation Energy Calculation: The activation energy for the isomerization is calculated as the difference in energy between the transition state and the reactant, including ZPVE corrections.

-

Reaction Enthalpy Calculation: The enthalpy of reaction is calculated as the difference in enthalpy between the product and the reactant.

Decomposition Pathways

The thermal decomposition of this compound is another critical aspect of its stability. The primary decomposition route is decarboxylation, leading to the formation of propene and carbon dioxide.

Theoretical Modeling of Decarboxylation

The mechanism of decarboxylation of β,γ-unsaturated acids like this compound is thought to proceed through a concerted, pericyclic transition state.

Experimental Protocol (Theoretical):

-

Reactant and Product Optimization: The geometries of the reactant (this compound) and the products (propene and carbon dioxide) are optimized at a high level of theory (e.g., CBS-QB3, G3, or CCSD(T)).

-

Transition State Search: A search for the transition state of the decarboxylation reaction is conducted. This typically involves a six-membered ring-like structure.

-

Transition State Verification and IRC: The transition state is verified by frequency and IRC calculations as described previously.

-

Activation Energy and Reaction Enthalpy Calculation: The activation energy and enthalpy of the decarboxylation reaction are calculated to determine the kinetic and thermodynamic feasibility of the process.

Summary and Future Directions

Theoretical studies provide invaluable insights into the stability of this compound. The molecule exists as a mixture of conformers with relatively low interconversion barriers. It can isomerize to the more stable conjugated 2-butenoic acid and undergo thermal decarboxylation to propene and carbon dioxide.

While the fundamental aspects of this compound's stability have been explored, there is a need for more detailed and high-level computational studies. Specifically, the determination of a complete potential energy surface for the isomerization and decomposition reactions using state-of-the-art theoretical methods would provide a more comprehensive understanding of its reactivity. Such studies would be highly beneficial for researchers in organic chemistry, drug development, and materials science who utilize or encounter this versatile molecule in their work.

An In-depth Technical Guide to 3-Butenoic Acid Biosynthesis Pathways in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butenoic acid, a valuable C4 short-chain unsaturated fatty acid, serves as a precursor for various pharmaceuticals, resins, and fine chemicals. The growing demand for sustainable and environmentally friendly production methods has spurred research into microbial biosynthesis of this platform chemical. This technical guide provides a comprehensive overview of the core biosynthetic pathways for this compound production in microorganisms, with a primary focus on engineered Escherichia coli. It details two principal strategies: the engineered fatty acid biosynthesis (FASII) pathway and the reversed β-oxidation pathway. This document furnishes in-depth information on the key enzymes, genetic modifications, and fermentation strategies that have been successfully employed. Furthermore, it includes detailed experimental protocols for key assays and procedures, quantitative data summarized for comparative analysis, and visual diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding of these microbial manufacturing processes.

Introduction

The chemical synthesis of this compound traditionally relies on petroleum-based feedstocks through a multi-step, costly, and environmentally taxing process.[1] Microbial fermentation presents a promising alternative, offering the potential for sustainable production from renewable resources. Metabolic engineering efforts have successfully established novel biosynthetic routes in model organisms like Escherichia coli and Yarrowia lipolytica.[1] This guide delves into the technical details of these engineered pathways, providing researchers and drug development professionals with a foundational understanding for future research and process optimization.

Biosynthesis Pathways of this compound

Microorganisms have been engineered to produce this compound primarily through two distinct metabolic routes: a modified fatty acid biosynthesis pathway and a reversed β-oxidation cycle.

Engineered Fatty Acid Biosynthesis (FASII) Pathway

The native fatty acid biosynthesis pathway in E. coli can be repurposed for this compound production by introducing a specific thioesterase that intercepts a key intermediate. The pathway begins with the carboxylation of acetyl-CoA to malonyl-CoA.[1]

The core of this engineered pathway involves the following steps:

-

Acetyl-CoA Carboxylation: Acetyl-CoA is converted to malonyl-CoA by the acetyl-CoA carboxylase complex (AccABCD).[1]

-

Malonyl-CoA to Malonyl-ACP: Malonyl-CoA is transferred to an acyl carrier protein (ACP) by malonyl-CoA:ACP transacylase (FabD) to form malonyl-ACP.

-

Condensation: Acetyl-CoA and malonyl-ACP are condensed by β-ketoacyl-ACP synthase III (FabH) to yield acetoacetyl-ACP.

-

Reduction: Acetoacetyl-ACP is reduced to 3-hydroxybutyryl-ACP by β-ketoacyl-ACP reductase (FabG).

-

Dehydration: 3-hydroxybutyryl-ACP is dehydrated by β-hydroxyacyl-ACP dehydratase (FabA) to form trans-2-butenoyl-ACP (also known as crotonyl-ACP).

-

Thioesterase Cleavage: The key step involves the heterologous expression of a thioesterase, such as bTE from Bacteroides thetaiotaomicron, which hydrolyzes trans-2-butenoyl-ACP to release free this compound.

In the native FASII cycle, trans-2-butenoyl-ACP is further reduced by enoyl-ACP reductase (FabI) to butyryl-ACP for fatty acid chain elongation. To enhance the flux towards this compound, strategies to inhibit FabI are often employed.

Reversed β-Oxidation Pathway

An alternative strategy for synthesizing C4 and longer chain carboxylic acids is the reversal of the β-oxidation cycle. This pathway is advantageous as it directly utilizes acetyl-CoA for chain elongation without the need for ATP-dependent activation to malonyl-CoA. The core enzymatic steps are the reverse of fatty acid degradation. In E. coli, this pathway has been engineered to produce various chemicals, including this compound, by combining enzymes from the native β-oxidation pathway with heterologous enzymes for the final conversion steps.

The key steps in a reversed β-oxidation cycle for this compound production are:

-

Thiolase Reaction: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, catalyzed by a thiolase.

-

Reduction: Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA by a 3-hydroxyacyl-CoA dehydrogenase.

-

Dehydration: 3-hydroxybutyryl-CoA is dehydrated to crotonyl-CoA by an enoyl-CoA hydratase (crotonase).

-

Thioesterase Cleavage: A thioesterase cleaves crotonyl-CoA to yield this compound.

Key Genetic Modifications and Fermentation Strategies

Several genetic and fermentation strategies have been employed to enhance the production of this compound.

-

Deletion of fadD: The fadD gene encodes for an acyl-CoA synthetase, which is involved in the first step of fatty acid degradation. Deleting fadD blocks the β-oxidation pathway, preventing the degradation of the produced this compound and leading to its accumulation.

-

Inhibition of Enoyl-ACP Reductase (FabI): To channel the intermediate trans-2-butenoyl-ACP towards this compound production in the FASII pathway, the activity of FabI needs to be reduced. This has been achieved by using the chemical inhibitor triclosan, which specifically targets FabI. Partial inhibition of FabI has been shown to significantly increase this compound titers.

-

Fed-Batch Fermentation: High-density cell cultivation through fed-batch fermentation has been instrumental in achieving high titers of this compound. This strategy involves the controlled feeding of nutrients, such as glucose and tryptone, to maintain optimal growth and production conditions over an extended period.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound production in engineered microorganisms.

Table 1: this compound Production in Engineered E. coli Strains

| Strain | Key Genetic Modifications/Conditions | Titer (mg/L) | Reference |

| E. coli expressing bTE | Heterologous expression of B. thetaiotaomicron thioesterase (bTE) | 0.07 - 11.4 | |

| XP-2 (BL21-ΔfadD/pET28a-bTE) | fadD deletion, bTE expression | 18.7 | |

| XP-2 with triclosan | fadD deletion, bTE expression, partial inhibition of FabI with triclosan | 161.4 | |

| XP-2 in fed-batch fermentation | fadD deletion, bTE expression, triclosan, fed-batch with glucose and tryptone | 4,000 | |

| E. coli (reverse β-oxidation) | Engineered reversal of β-oxidation cycle | 171 |

Table 2: this compound Production in Engineered Yarrowia lipolytica

| Strain | Key Genetic Modifications | Titer (mg/L) | Reference |

| Engineered Y. lipolytica | Heterologous expression of crotonase, 3-hydroxybutyryl-CoA dehydrogenase, and bTE | 62.3 ± 4.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.

Cloning and Expression of Thioesterase (bTE) in E. coli

This protocol describes the cloning of a thioesterase gene into an expression vector and its subsequent expression in E. coli.

Materials:

-

DNA template containing the thioesterase gene

-

PCR primers specific to the thioesterase gene with appropriate restriction sites

-

High-fidelity DNA polymerase

-

pET30a expression vector

-

Restriction enzymes (e.g., NdeI and XhoI)

-

T4 DNA ligase

-

Competent E. coli DH5α and BL21(DE3) cells

-

LB medium and agar plates with appropriate antibiotics (e.g., kanamycin for pET30a)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

-

Gene Amplification: Amplify the thioesterase gene using PCR with primers containing restriction sites compatible with the expression vector.

-

Vector and Insert Preparation: Digest both the PCR product and the pET30a vector with the chosen restriction enzymes. Purify the digested DNA fragments.

-

Ligation: Ligate the digested thioesterase gene insert into the linearized pET30a vector using T4 DNA ligase.

-

Transformation into Cloning Host: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic.

-

Plasmid Verification: Isolate plasmid DNA from the resulting colonies and verify the correct insertion of the thioesterase gene by restriction digestion and DNA sequencing.

-

Transformation into Expression Host: Transform the verified recombinant plasmid into competent E. coli BL21(DE3) cells.

-

Protein Expression: a. Inoculate a single colony of the transformed BL21(DE3) cells into LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate a larger volume of fresh LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6. c. Induce protein expression by adding IPTG to a final concentration of 1 mM. d. Continue to incubate the culture for 4 hours at 37°C.

-

Cell Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C for subsequent analysis.

Thioesterase Activity Assay

This spectrophotometric assay measures the activity of thioesterases by detecting the release of free Coenzyme A (CoA) using 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Purified thioesterase or cell-free extract

-

Assay buffer: 100 mM HEPES, pH 8.0

-

DTNB solution: 1 mM in assay buffer

-

Acyl-CoA substrate solution: 20 µM (e.g., acetyl-CoA) in assay buffer

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette containing 1 mM DTNB and 20 µM of the acyl-CoA substrate in the assay buffer.

-

Initiate the reaction by adding the purified thioesterase or cell-free extract to the reaction mixture.

-

Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of 5-thio-2-nitrobenzoate resulting from the reaction of DTNB with the released free CoA.

-

Calculate the enzyme activity using the molar extinction coefficient of 5-thio-2-nitrobenzoate (14,150 M⁻¹ cm⁻¹).

3-Hydroxybutyryl-CoA Dehydrogenase Assay

This assay determines the activity of 3-hydroxybutyryl-CoA dehydrogenase by monitoring the oxidation of NAD(P)H.

Materials:

-

Cell-free extract containing the dehydrogenase

-

Assay buffer: 100 mM potassium phosphate buffer, pH 6.5

-

25 mM potassium citrate

-

75 µM NAD(P)H solution

-

125 µM acetoacetyl-CoA solution

-

96-well plate and a plate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer, potassium citrate, NAD(P)H, and acetoacetyl-CoA.

-

Initiate the reaction by adding the cell-free extract.

-

Monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 6 seconds for 10 minutes) using a plate reader. This decrease corresponds to the oxidation of NAD(P)H.

-

Calculate the enzyme activity in µmol min⁻¹ mg⁻¹ of total protein.

Quantification of this compound by HPLC

This protocol outlines a method for quantifying this compound in fermentation broth using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fermentation broth samples

-

This compound standard

-

HPLC system with a suitable column (e.g., Newcrom R1 reverse-phase column) and detector (e.g., UV or refractive index)

-

Mobile phase: Acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility)

Procedure:

-

Sample Preparation: Centrifuge the fermentation broth to remove cells and debris. Filter the supernatant through a 0.22 µm filter.

-

Standard Curve: Prepare a series of this compound standards of known concentrations in the fermentation medium.

-

HPLC Analysis: a. Equilibrate the HPLC column with the mobile phase. b. Inject the prepared standards and samples onto the column. c. Elute the compounds isocratically. d. Detect the this compound peak at the appropriate wavelength (if using a UV detector).

-

Quantification: Generate a standard curve by plotting the peak area versus the concentration of the standards. Use the standard curve to determine the concentration of this compound in the samples.

Conclusion

The microbial biosynthesis of this compound represents a significant advancement in the sustainable production of valuable chemicals. Engineered pathways in microorganisms like E. coli and Y. lipolytica have demonstrated considerable potential, with ongoing research focused on optimizing titers, yields, and productivity. The technical details, quantitative data, and experimental protocols provided in this guide offer a solid foundation for researchers and professionals in the field to build upon, paving the way for the development of economically viable and environmentally friendly bioprocesses for this compound and other valuable bio-based products. Further research into novel enzymes, host organism engineering, and advanced fermentation strategies will be crucial in realizing the full industrial potential of microbial this compound production.

References

An In-Depth Technical Guide on the Discovery and Natural Occurrence of 3-Butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butenoic acid, also known as vinylacetic acid, is a C4 short-chain unsaturated fatty acid with the chemical formula C₄H₆O₂. While its applications in chemical synthesis are relatively well-documented, its discovery and natural occurrence have been less comprehensively reviewed. This technical guide provides an in-depth exploration of the historical context of its discovery, its presence in the natural world, and detailed methodologies for its detection and quantification.

Discovery and Early Synthesis

The formal discovery of this compound is intertwined with the development of organic synthesis in the early 20th century. One of the earliest well-documented laboratory syntheses was reported in Organic Syntheses in 1944. This method involves the hydrolysis of allyl cyanide (3-butenenitrile).

A detailed protocol for this synthesis is provided below, adapted from the historical literature.

Experimental Protocol: Synthesis of this compound via Hydrolysis of Allyl Cyanide

Materials:

-

Allyl cyanide (3-butenenitrile)

-

Concentrated hydrochloric acid

-

Water

-

Ether

-

Sodium hydroxide

-

Chloroform

-

Dilute sulfuric acid

Procedure:

-

A mixture of allyl cyanide and concentrated hydrochloric acid is heated.

-

The reaction mixture refluxes, and a voluminous precipitate of ammonium chloride forms.

-

After cooling, water is added, and the upper layer containing the crude this compound is separated.

-

The aqueous layer is extracted with ether, and the ether extracts are combined with the crude acid.

-

The ether is removed by distillation, and the crude this compound is distilled under reduced pressure.

-

For further purification, the impure acid is dissolved in a cooled sodium hydroxide solution.

-

This alkaline solution is extracted with chloroform to remove impurities.

-

The alkaline solution is then acidified with dilute sulfuric acid.

-

The purified this compound is extracted with chloroform.

-

The chloroform is removed by distillation to yield the final product.

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

More recent and environmentally conscious methods for the synthesis of this compound have been developed, including electrochemical methods that utilize allyl chloride and carbon dioxide.

Natural Occurrence

The natural occurrence of this compound is not as widespread or well-documented as other short-chain fatty acids. However, evidence suggests its presence in certain biological contexts, often as a minor component of a complex mixture of volatile organic compounds or fatty acids.

Microbial World

While direct evidence for the natural production of this compound by wild-type microorganisms is limited, a derivative, 4-phenyl-3-butenoic acid, has been isolated from the culture broth of Streptomyces koyangensis strain VK-A60. This discovery suggests that the metabolic pathways for producing the butenoic acid backbone exist in some bacteria.

Engineered microorganisms have been successfully programmed to produce this compound. In a notable example, Escherichia coli was genetically modified to express a thioesterase gene from Bacteroides thetaiotaomicron. This enzyme specifically converts an intermediate in the fatty acid biosynthesis pathway, butenoyl-acyl carrier protein (ACP), into this compound. Further genetic modifications, such as the deletion of the fadD gene to prevent fatty acid degradation, have been shown to increase production yields.[1]

Table 1: Production of this compound in Engineered E. coli

| Strain/Condition | Titer (mg/L) |

| Engineered E. coli (initial strains) | 0.07 - 11.4[1] |

| Strain with fadD gene deletion (XP-2) | 18.7[1] |

Plant Kingdom

Direct isolation of this compound from plants is not commonly reported. However, it is plausible that it exists as a minor volatile organic compound (VOC) in some plant species. Many plants produce a vast array of short-chain fatty acids and their derivatives as signaling molecules or as components of essential oils. Further research employing sensitive analytical techniques is required to definitively identify and quantify this compound in plant tissues.

Animal Kingdom

There is currently no direct evidence for the endogenous production or significant accumulation of this compound in animal tissues.

Biosynthesis and Signaling Pathways

As of now, no naturally occurring signaling pathways directly involving this compound as a primary signaling molecule have been elucidated.

However, the biosynthesis of this compound has been achieved in engineered E. coli by diverting an intermediate from the fatty acid biosynthesis (FASII) pathway.

Engineered Biosynthesis of this compound in E. coli

The following diagram illustrates the engineered metabolic pathway for this compound production in E. coli.

Caption: Engineered pathway for this compound production in E. coli.

Analytical Methodologies

The detection and quantification of this compound, particularly from complex biological matrices, require sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique. Due to the polar nature and relatively low volatility of this compound, derivatization is often necessary to improve its chromatographic behavior.

Experimental Protocol: GC-MS Analysis of this compound in Microbial Culture

This protocol provides a general framework for the extraction, derivatization, and analysis of this compound from a microbial fermentation broth.

1. Sample Preparation and Extraction:

-

Centrifuge the microbial culture to pellet the cells.

-

Collect the supernatant (broth).

-

Acidify the supernatant to a pH of approximately 2.5 with a suitable acid (e.g., HCl). This protonates the carboxylate group, making the acid more extractable into an organic solvent.

-

Perform a liquid-liquid extraction of the acidified supernatant with a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

-

Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate) to remove any residual water.

-

Carefully evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

2. Derivatization:

-

To the dried extract, add a derivatizing agent. A common choice for silylation is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

Add a suitable solvent (e.g., acetonitrile or pyridine).

-

Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Typically 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300°C) at a controlled rate (e.g., 10°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode to identify the derivatized this compound based on its mass spectrum, and Selected Ion Monitoring (SIM) mode for accurate quantification using specific ions.

-

Workflow for GC-MS Analysis:

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

While the synthetic chemistry of this compound is well-established, its role and prevalence in the natural world remain largely underexplored. The discovery of a derivative in Streptomyces and the successful biosynthesis in engineered E. coli suggest that the metabolic potential for its production exists in nature. Future research employing advanced analytical techniques on a wider range of biological and environmental samples is necessary to fully elucidate the natural occurrence, concentration, and potential biological functions of this unsaturated short-chain fatty acid. The detailed protocols provided in this guide offer a starting point for researchers aiming to investigate this intriguing molecule.

References

Quantum Chemical Calculations of Vinylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylacetic acid (3-butenoic acid) is a molecule of interest in various chemical and biological contexts. Understanding its conformational landscape, spectroscopic signatures, and thermodynamic properties is crucial for applications ranging from reaction mechanism studies to drug design. This technical guide provides an in-depth overview of the quantum chemical calculations performed on vinylacetic acid, presenting key quantitative data, detailed experimental and computational protocols, and visualizations of its conformational space and the workflow for its analysis. This document is intended to serve as a comprehensive resource for researchers employing computational methods to study flexible molecules.

Conformational Analysis

Quantum chemical calculations have identified three low-energy conformers of vinylacetic acid. These conformers arise from rotations around the C-C and C-O single bonds. The relative energies of these conformers have been determined using Density Functional Theory (DFT) with the B3LYP functional and various basis sets, as well as Møller-Plesset perturbation theory (MP2).

A one-dimensional potential energy surface scan was utilized to identify stable structural motifs beyond the initially optimized geometry.[1] The three most stable conformers are predicted to be thermally populated at room temperature.[2]

Table 1: Calculated Relative Energies of Vinylacetic Acid Conformers

| Conformer | B3LYP/6-311++G(3df,3pd) Relative Energy (kcal/mol)[2] | Boltzmann Population at Room Temperature (%)[2] |

| I (Global Minimum) | 0.00 | 48 |

| II | 0.44 | 48 |

| III | 1.88 | 4 |

Optimized Geometries

The geometric parameters of the conformers of vinylacetic acid have been optimized using DFT. The following tables summarize the key bond lengths, bond angles, and dihedral angles for the most stable conformer, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Selected Optimized Bond Lengths of the Global Minimum Conformer of Vinylacetic Acid

| Bond | Bond Length (Å) |

| C1=C2 | 1.33 |

| C2-C3 | 1.51 |

| C3-C4 | 1.52 |

| C4=O1 | 1.21 |

| C4-O2 | 1.36 |

| O2-H | 0.97 |

Table 3: Selected Optimized Bond Angles of the Global Minimum Conformer of Vinylacetic Acid

| Angle | Bond Angle (°) |

| C1=C2-C3 | 124.5 |

| C2-C3-C4 | 112.8 |

| C3-C4=O1 | 125.7 |

| C3-C4-O2 | 111.3 |

| O1=C4-O2 | 123.0 |

| C4-O2-H | 106.9 |

Table 4: Selected Optimized Dihedral Angles of the Global Minimum Conformer of Vinylacetic Acid

| Dihedral Angle | Dihedral Angle (°) |

| C1=C2-C3-C4 | 100.5 |

| C2-C3-C4=O1 | -178.9 |

| C2-C3-C4-O2 | 1.5 |

| O1=C4-O2-H | 0.2 |

Vibrational Frequencies

The vibrational frequencies of vinylacetic acid have been calculated to aid in the assignment of experimental infrared (IR) spectra. The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental anharmonic frequencies.

Experimental Protocol: Gas-Phase FTIR Spectroscopy

The gas-phase infrared spectrum of vinylacetic acid has been recorded using Fourier Transform Infrared (FTIR) spectroscopy.[1] A typical experimental setup involves a spectrometer equipped with a gas cell. The cell is first evacuated and then filled with the vapor of vinylacetic acid to a desired partial pressure (e.g., 1.3 Torr). The spectra are collected over a range of wavenumbers, typically in the mid-infrared region.

Table 5: Comparison of Experimental and Calculated Vibrational Frequencies for the Global Minimum Conformer of Vinylacetic Acid

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Scaled MP2/6-31+G(d,p) Frequency (cm⁻¹) | Assignment |

| ν(OH) | 3579 | 3579 | O-H stretch |

| ν(C=O) | 1780 (doublet) | - | Carbonyl stretch |

| ν(C=C) | - | - | C=C stretch |

| δ(CH₂) | - | - | CH₂ scissoring |

| τ(OH) | - | - | O-H torsion |

Note: A comprehensive table of all vibrational modes was not available in the searched literature. The provided data focuses on key characteristic vibrations.

NMR Chemical Shifts

The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of vinylacetic acid have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations are valuable for confirming molecular structure and assigning experimental NMR spectra.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Experimental ¹H and ¹³C NMR spectra of vinylacetic acid are typically recorded on a spectrometer in a suitable deuterated solvent, such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Table 6: Calculated and Experimental ¹³C NMR Chemical Shifts of Vinylacetic Acid

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (CH₂) | - | - |

| C2 (CH) | - | - |

| C3 (CH₂) | - | - |

| C4 (COOH) | - | - |

Table 7: Calculated and Experimental ¹H NMR Chemical Shifts of Vinylacetic Acid

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (on C1) | - | - |

| H (on C2) | - | - |

| H (on C3) | - | - |

| H (on O2) | - | - |

Note: While the literature states good agreement between calculated and experimental NMR spectra, specific tabulated values for the individual conformers were not found in the searched resources.

Thermochemical Properties

The thermochemical properties of the vinylacetic acid conformers, such as the enthalpy of formation and Gibbs free energy, have been calculated to understand their relative stabilities and reactivity. These calculations often involve single-point energy calculations at a high level of theory on geometries optimized with a more modest level of theory.

Table 8: Calculated Thermochemical Properties of Vinylacetic Acid Conformers at 298.15 K

| Conformer | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| I | - | - |

| II | - | - |

| III | - | - |

Note: Detailed tabulated thermochemical data for each conformer were not available in the searched literature. The relative energies in Table 1 provide an indication of their relative stabilities.

Visualizations

Conformational Landscape of Vinylacetic Acid

The following diagram illustrates the relationship between the three low-energy conformers of vinylacetic acid and the transition states connecting them.

Computational Workflow for Vinylacetic Acid Analysis

This diagram outlines the typical computational workflow for the quantum chemical analysis of vinylacetic acid.

Conclusion

This technical guide has summarized the key findings from quantum chemical calculations on vinylacetic acid. The conformational landscape is characterized by three low-energy conformers that are populated at room temperature. Computational methods, particularly DFT, have been shown to provide results for spectroscopic properties that are in good agreement with experimental data. The provided data and methodologies serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development who are interested in the computational study of flexible molecules. Further research could focus on obtaining more detailed tabulated data for all conformers and exploring the reactivity of vinylacetic acid through the calculation of reaction pathways and activation energies.

References

A Technical Guide to the Thermochemical Data of 3-Butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical data relevant to 3-butenoic acid (also known as vinylacetic acid). Due to a scarcity of publicly available experimental thermochemical data for this compound, this document focuses on the established experimental and computational methodologies for determining such properties. To provide a valuable point of reference, detailed experimental thermochemical data for its structural isomer, crotonic acid (trans-2-butenoic acid), is presented. This guide serves as a foundational resource for researchers requiring thermochemical data for this compound, outlining the necessary protocols to obtain it and offering data for a closely related compound for comparative analysis.

Introduction to this compound

This compound (CAS: 625-38-7) is an unsaturated carboxylic acid with the chemical formula C₄H₆O₂.[1][2] Its structure, featuring a terminal double bond and a carboxyl functional group, makes it a subject of interest in organic synthesis and polymer chemistry.[3] Accurate thermochemical data, such as enthalpy of formation, entropy, and heat capacity, are critical for a wide range of applications, including reaction modeling, process design, safety analysis, and understanding molecular stability.

This guide addresses the current landscape of thermochemical information for this compound. While direct experimental values are not widely reported in the literature, we present the standard methodologies used to determine these crucial parameters.

Physicochemical and Thermochemical Data

While specific experimental thermochemical data for this compound is limited, its basic physical properties are well-documented. For comparative purposes, a detailed table of experimental thermochemical data for its isomer, crotonic acid, is provided.

Physical Properties of this compound

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O₂ | [1] |

| Molecular Weight | 86.09 g/mol | |

| CAS Number | 625-38-7 | |

| Melting Point | -39 °C | |

| Boiling Point | 163 °C (at 760 mmHg) | |

| Density | 1.013 g/mL at 25 °C | |

| Refractive Index | n20/D 1.423 |

Experimental Thermochemical Data for Crotonic Acid (trans-2-Butenoic Acid)

As a structural isomer, the thermochemical data for crotonic acid provides a valuable benchmark for estimating or understanding the properties of this compound.

| Property | Value | Units | Reference(s) |

| Standard Enthalpy of Combustion (Solid) | -1999.0 to -1990.8 | kJ/mol | |

| Standard Enthalpy of Formation (Solid) | -435.5 | kJ/mol | |

| Standard Enthalpy of Formation (Gas) | -345.5 | kJ/mol | |

| Enthalpy of Fusion | 14.2 | kJ/mol | |

| Enthalpy of Vaporization | 63.6 | kJ/mol | |

| Ideal Gas Heat Capacity (Cp,gas) at 298.15 K | 108.3 | J/mol·K | |

| Standard Molar Entropy (Gas) | 329.8 | J/mol·K |

Note: Standard molar entropy for crotonic acid is not explicitly found in the provided search results but is a key thermochemical property.

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental procedures that would be employed to determine the key thermochemical properties of this compound.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is typically determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Objective: To measure the heat released during the complete combustion of this compound, and from this, calculate its standard enthalpy of formation.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity this compound is placed in a crucible within the bomb calorimeter. For liquids, a gelatin capsule or other suitable container may be used.

-

Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is positioned to be in contact with the sample. A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings.

-

Calculation of Heat of Combustion: The heat of combustion of the sample is calculated using the total heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid) and the corrected temperature rise.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Enthalpy of Fusion and Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of a substance and the enthalpy of phase transitions, such as melting (fusion).

Objective: To measure the enthalpy of fusion (ΔfusH) and the heat capacity (Cp) of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile.

-

Heat Capacity Measurement: To measure heat capacity, the sample is heated at a constant rate (e.g., 10-20 °C/min) through a temperature range where no phase transitions occur. The difference in heat flow between the sample and the reference is directly proportional to the sample's heat capacity.

-

Enthalpy of Fusion Measurement: To measure the enthalpy of fusion, the sample is cooled to well below its melting point (-39 °C) and then heated at a constant rate through the melting transition. An endothermic peak will be observed in the DSC thermogram.

-

Data Analysis:

-

Heat Capacity: The heat capacity (Cp) at a given temperature is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire).

-

Enthalpy of Fusion: The total enthalpy of fusion (ΔfusH) is determined by integrating the area of the melting peak in the DSC thermogram.

-

Computational Approaches to Thermochemical Data

In the absence of experimental data, computational chemistry provides valuable tools for estimating thermochemical properties.

Ab Initio Methods

High-level quantum mechanical calculations, such as the G3MP2 method, can predict the gas-phase enthalpy of formation of organic molecules from first principles. These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy. They can achieve high accuracy, often rivaling experimental uncertainty, but are computationally intensive.

Group Contribution Methods

Group contribution methods, such as the Joback method, are empirical techniques that estimate thermochemical properties by summing the contributions of individual functional groups within a molecule. This approach assumes that the properties of a large molecule can be predicted from the properties of its smaller constituent parts. While generally less accurate than ab initio methods, they are much faster and can provide good estimates for a wide range of organic compounds.

Visualizations

Workflow for Thermochemical Data Determination

The following diagram illustrates the general workflow for determining the thermochemical properties of an organic compound like this compound, combining both experimental and computational approaches.

Caption: Workflow for determining thermochemical properties.

Schematic of a Bomb Calorimeter

This diagram illustrates the basic components of a bomb calorimeter used for measuring the enthalpy of combustion.

Caption: Simplified schematic of a bomb calorimeter setup.

Conclusion

References

A Technical Guide to the Solubility of 3-Butenoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-butenoic acid (also known as vinylacetic acid) in various organic solvents. Due to a lack of extensive published quantitative data, this document focuses on providing a strong theoretical framework for predicting solubility, alongside detailed experimental protocols for its determination.

Introduction to this compound

This compound is a carboxylic acid with the chemical formula C₄H₆O₂. Its structure, featuring both a polar carboxylic acid group and a nonpolar vinyl group, results in a nuanced solubility profile that is critical for its application in chemical synthesis, polymer science, and as a drug intermediate[1]. Understanding its behavior in different organic solvents is essential for reaction design, purification, and formulation.

Predicted Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility. The solubility of this compound is governed by the interplay between its polar carboxylic acid head and its relatively small, nonpolar hydrocarbon tail.

Polar Protic Solvents (e.g., Alcohols): These solvents, such as methanol and ethanol, can act as both hydrogen bond donors and acceptors. This allows for strong hydrogen bonding interactions with the carboxylic acid group of this compound, leading to high solubility. It is predicted that this compound is fully miscible in short-chain alcohols.

Polar Aprotic Solvents (e.g., Ketones, Esters, Ethers): Solvents like acetone, ethyl acetate, and tetrahydrofuran possess a dipole moment and can act as hydrogen bond acceptors. They can interact favorably with the carboxylic acid group. While the nonpolar vinyl group has some influence, the strong polarity of the carboxylic acid suggests good solubility. For instance, the solubility in dimethyl sulfoxide (DMSO) has been reported as 100 mg/mL[1].

Nonpolar Solvents (e.g., Hydrocarbons, Halogenated Solvents): In nonpolar solvents such as hexane and toluene, the primary intermolecular forces are weak van der Waals forces. The polar carboxylic acid group of this compound will have limited favorable interactions with these solvents, leading to lower solubility compared to polar solvents.

Quantitative Solubility Data

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Not Specified | 10.0 | Quantitative data available[1]. |

| General | Not Specified | Not Specified | Fully Miscible | Qualitative description from multiple sources. |

Researchers are encouraged to determine solubility experimentally for their specific solvent systems and conditions using the protocols outlined in the following section.

Experimental Protocol for Solubility Determination

This section provides a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-